molecular formula C11H9F3O3 B1530442 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone CAS No. 1263365-50-9

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone

Cat. No.: B1530442
CAS No.: 1263365-50-9
M. Wt: 246.18 g/mol
InChI Key: WKIOZZKBALIOQP-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone is an organic compound characterized by the presence of a dioxolane ring and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product. The reaction conditions often include:

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvents: Common solvents include dichloromethane or toluene.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the dioxolane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or nucleophiles such as sodium hydride or Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, while the dioxolane ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.

    1-(3,4,5-Trifluoro-phenyl)-ethanone: Does not contain the dioxolane ring, affecting its reactivity and applications.

Uniqueness: 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone is unique due to the combination of the dioxolane ring and the trifluorophenyl group. This dual functionality imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(3,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-7-3-6(4-8(13)11(7)14)9(15)5-10-16-1-2-17-10/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIOZZKBALIOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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